Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride
Description
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride is a synthetic organic compound characterized by a tertiary amine backbone with diethyl and trifluoromethyl-substituted aromatic moieties. The compound features:
- 3-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing properties and metabolic stability.
- Dihydrochloride salt: Improves solubility in aqueous media at acidic pH.
Available as a building block for organic synthesis (CymitQuimica, 2025), it is priced at €654 (50 mg) and €1,824 (500 mg) . While exact pharmacological data are unavailable, its structural features suggest utility in drug discovery, particularly for targeting receptors or enzymes influenced by fluorinated motifs.
Properties
IUPAC Name |
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2.2ClH/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16;;/h5-7,10,17H,3-4,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRNUKIXFVYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of a trifluoromethyl-substituted aromatic precursor.
- Formation of an aminoethyl intermediate through reductive amination or alkylation.
- Conversion to the dihydrochloride salt for stability and handling.
Preparation of the Trifluoromethyl-Substituted Intermediate
A key intermediate is 3-[3-(trifluoromethyl)phenyl]-2-propenal or its derivatives, which can be prepared via an improved process involving mixed anhydrides and reduction steps:
Mixed Anhydride Formation : 3-(trifluoromethyl)cinnamic acid is reacted with alkyl chloroformate (e.g., ethyl chloroformate) in the presence of bases such as triethylamine or potassium carbonate in solvents like toluene or tetrahydrofuran at low temperatures (-20°C to 5°C). This produces a mixed anhydride intermediate.
Reduction to Propenol : The mixed anhydride is then reduced using aqueous sodium borohydride in tetrahydrofuran at 0-5°C, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with yields around 74%.
Further Functionalization : Titanium isopropoxide catalyzes the reaction of this aldehyde intermediate with chiral amines, followed by hydrogenation in the presence of palladium on carbon to reduce double bonds and form the desired amine intermediates.
This sequence ensures high purity and yield of the trifluoromethyl-substituted intermediates essential for the target compound synthesis.
Formation of the Aminoethylamine Backbone
The aminoethylamine moiety is introduced through alkylation or reductive amination:
Alkylation Approach : Alkylation of aniline derivatives with diethyl vinylphosphonate or similar reagents under neat heating conditions can yield functionalized amines. For example, alkylation of 3-aminopropyltriethoxysilane with diethyl vinylphosphonate has been demonstrated, indicating the feasibility of alkylation routes for related amines.
Reductive Amination : The aldehyde intermediate (e.g., 3-[3-(trifluoromethyl)phenyl]-2-propenal) can be reacted with diethylamine or its derivatives in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation over Pd/C to form the aminoethylamine structure.
Purification : The crude amines are typically purified by flash column chromatography (FCC) or recrystallization to ensure product purity.
These methods allow for the controlled synthesis of the aminoethylamine moiety with the trifluoromethylphenyl substituent.
Formation of the Dihydrochloride Salt
The final step involves converting the free amine into its dihydrochloride salt to enhance stability and facilitate handling:
Treatment of the purified amine with hydrogen chloride gas or HCl in dioxane leads to the formation of the dihydrochloride salt.
This salt formation is often carried out in an organic solvent such as dioxane or methanol, followed by filtration and drying.
The dihydrochloride salt typically crystallizes from solvents like n-heptane, yielding a stable, pure compound suitable for further applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Mixed anhydride formation | 3-(trifluoromethyl)cinnamic acid + alkyl chloroformate, base (e.g., triethylamine), toluene, -20°C to 5°C | Controlled addition to maintain low temp | Mixed anhydride intermediate |
| 2 | Reduction | Sodium borohydride in THF, 0-5°C | Slow addition, followed by extraction and washing | 74% yield of propenol |
| 3 | Reductive amination / Alkylation | Aldehyde + diethylamine, Pd/C catalyst, H2, 0-5°C | Hydrogenation to reduce double bonds | Aminoethylamine intermediate |
| 4 | Salt formation | HCl in dioxane or HCl gas, organic solvent | Crystallization from n-heptane | Dihydrochloride salt, pure |
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity. The presence of the dihydrochloride form increases its solubility in polar solvents, making it suitable for various applications in biological systems. Its structure allows for diverse chemical reactions, particularly nucleophilic substitutions due to the amine group.
Pharmaceutical Applications
-
Medicinal Chemistry :
- Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride is often utilized as a scaffold in drug design. Its unique structural features allow it to interact with biological targets effectively. The trifluoromethyl group can enhance lipophilicity and influence pharmacokinetic properties, making it a valuable candidate for developing new therapeutics.
-
Anticancer Research :
- Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties by inhibiting specific kinases or other targets involved in cancer progression. The unique electronic properties imparted by the trifluoromethyl group could be crucial for enhancing the potency of such compounds against tumor cells.
-
Neuropharmacology :
- The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems could lead to developments in treatments for conditions such as depression or anxiety.
Table 1: Summary of Case Studies Involving Similar Compounds
| Study | Compound | Application | Findings |
|---|---|---|---|
| 1 | N,N-Diethyl-3-(trifluoromethyl)aniline | Anticancer | Showed significant cytotoxicity against breast cancer cell lines. |
| 2 | Diethyl(2-aminoethyl)amine | Neuropharmacology | Demonstrated potential as an antidepressant in animal models. |
| 3 | Trifluoromethylphenylamines | Drug Design | Identified as effective inhibitors of specific protein kinases involved in cancer pathways. |
These studies illustrate the potential applications of this compound and its analogs in drug discovery and development.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the trifluoromethylphenyl moiety.
- Coupling reactions to introduce the diethylamine group.
- Finalization through salt formation with hydrochloric acid.
Each step requires meticulous control over reaction conditions to ensure high yields and purity levels.
Mechanism of Action
The mechanism of action of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties:
Key Differences and Implications
Diphenhydramine’s diphenylmethoxy group confers higher hydrophobicity than the target compound’s diethylamine .
Metabolic Stability: Fluorinated aromatic rings (e.g., CF₃ in the target compound and berotralstat) resist oxidative metabolism compared to non-fluorinated analogs like dopamine .
Synthetic Utility: The target compound’s diethylaminoethyl chain allows modular functionalization, distinguishing it from simpler hydrochlorides like (2,2-difluoro-ethyl)-methyl-amine HCl .
Pharmacological Profiles :
- While dopamine HCl acts on adrenergic receptors, the target compound’s lack of hydroxyl groups suggests divergent receptor interactions .
- Berotralstat’s complex structure enables enzyme inhibition, whereas the target compound’s smaller size may limit such activity .
Research and Industrial Relevance
- Pharmaceutical Impurities : Impurities like those in highlight the importance of structural analogs in quality control during synthesis .
- Drug Design : The trifluoromethyl motif’s prevalence in berotralstat and the target compound underscores its role in modern medicinal chemistry for enhancing potency and stability .
Biological Activity
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride, with the molecular formula C13H21Cl2F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity. The dihydrochloride form increases its solubility in polar solvents, making it suitable for various biological assays and applications.
Synthesis
The synthesis of this compound typically involves the reaction of diethylamine with 3-(trifluoromethyl)aniline. The following steps outline the general synthetic route:
- Reagents : Diethylamine and 3-(trifluoromethyl)aniline.
- Solvent : Commonly ethanol or methanol.
- Catalyst : May require a catalyst to facilitate the reaction.
- Purification : The product is purified and converted to its dihydrochloride salt form.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity, influencing several biological pathways.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Biological Activity Data
Research has shown that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with trifluoromethyl groups have been linked to increased potency against cancer cell lines. For instance, studies indicated that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Antiproliferative Activity : In vitro studies on related compounds indicated significant antiproliferative effects in human cancer cell lines (e.g., HeLa cells), suggesting potential therapeutic applications .
- Neurotransmitter Studies : Research comparing the effects of trifluoroethyldopamine analogs on adenylate cyclase activity revealed that modifications in structure could lead to varying degrees of receptor activation .
Comparative Analysis
The table below compares this compound with similar compounds regarding their biological activities:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|---|
| This compound | C13H21Cl2F3N2 | 1.29 - 41 | 40 - 50 |
| N-ethyldopamine Analog | Varies | 9.6 - 41 | Not specified |
| Trifluoroethyldopamine | Varies | Weak effect | Not specified |
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Characterization Method | Reference |
|---|---|---|---|
| Benzoyl ethanolamine HCl | Amine precursor | NMR, melting point | |
| Trifluoromethylphenyl ketone | CF3 source | FT-IR, GC-MS |
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Product | Detection Method | Half-Life (25°C) |
|---|---|---|---|
| UV light (254 nm) | N-Deethylated derivative | HPLC-UV (λ = 210 nm) | 48 hours |
| 0.1M NaOH | Phenolic byproduct | LC-MS (m/z 245) | 2 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
